molecular formula C10H15FN2O2 B2792364 tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate CAS No. 2250243-47-9

tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate

Cat. No.: B2792364
CAS No.: 2250243-47-9
M. Wt: 214.24
InChI Key: IHRSSLOFKJRIJU-GVJMRKKJSA-N
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Description

tert-Butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate: is a synthetic organic compound with the molecular formula C10H15FN2O2. It is characterized by the presence of a tert-butyl group, a cyano group, and a fluoro-substituted cyclobutyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluoro positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate involves its interaction with specific molecular targets. The cyano and fluoro groups play a crucial role in its binding affinity and selectivity. The compound can inhibit or activate specific enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler analog without the cyano and fluoro groups.

    tert-Butyl N-(cyclobutyl)carbamate: Lacks the cyano and fluoro substituents.

    tert-Butyl N-(3-cyano-cyclobutyl)carbamate: Contains the cyano group but lacks the fluoro substitution.

Uniqueness: tert-Butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate is unique due to the presence of both cyano and fluoro groups on the cyclobutyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

tert-butyl N-(3-cyano-3-fluorocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-7-4-10(11,5-7)6-12/h7H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRSSLOFKJRIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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